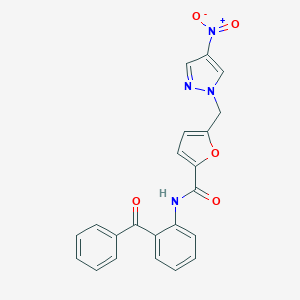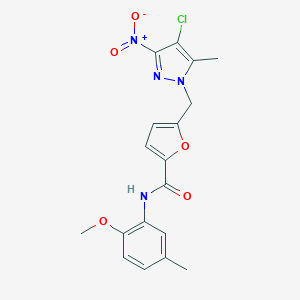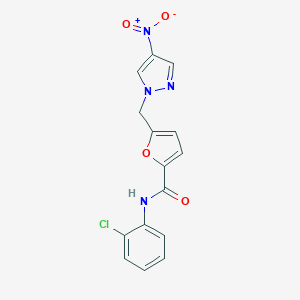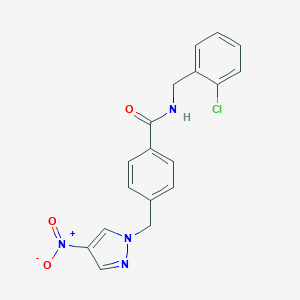![molecular formula C11H10BrN3O3S B213869 methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and microbial proliferation.
Biochemical and Physiological Effects
Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of its potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride in the presence of dimethylformamide. The resulting acid chloride is then reacted with methyl 3-amino-2-thiophenecarboxylate in the presence of triethylamine to obtain the desired product.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have a potential role in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C11H10BrN3O3S |
Peso molecular |
344.19 g/mol |
Nombre IUPAC |
methyl 3-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H10BrN3O3S/c1-15-8(6(12)5-13-15)10(16)14-7-3-4-19-9(7)11(17)18-2/h3-5H,1-2H3,(H,14,16) |
Clave InChI |
PDXWPCWBAHIENR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)



![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)
![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)
